molecular formula C14H18BFO4 B1457767 5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester CAS No. 1400976-17-1

5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester

Cat. No.: B1457767
CAS No.: 1400976-17-1
M. Wt: 280.1 g/mol
InChI Key: RVMVLLXHYRJPOK-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C14H18BFO4. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules.

Biochemical Analysis

Biochemical Properties

Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The boron atom in the dioxaborolane ring forms reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active sites, leading to enzyme inhibition. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream signaling events .

Cellular Effects

The effects of Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the PI3K/Akt signaling pathway, leading to reduced cell survival and increased apoptosis. Furthermore, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular metabolism and growth .

Molecular Mechanism

At the molecular level, Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate exerts its effects through several mechanisms. The compound binds to the active sites of enzymes, forming reversible covalent bonds with serine or threonine residues. This binding inhibits enzyme activity, leading to downstream effects on cellular processes. Additionally, the compound can act as an allosteric modulator, altering the conformation of target proteins and affecting their activity. Changes in gene expression induced by this compound are mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture. Long-term studies have shown that the compound’s inhibitory effects on enzymes and cellular processes can diminish over time due to degradation. Its initial impact on cellular function, such as enzyme inhibition and gene expression modulation, remains significant in short-term experiments .

Dosage Effects in Animal Models

The effects of Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and modulates cellular processes. At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been noted, where a certain dosage is required to achieve significant biochemical and cellular effects .

Metabolic Pathways

Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted via the kidneys. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also be transported into the nucleus, where it affects gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester can be synthesized through a two-step substitution reaction. The first step involves the formation of the boronic ester by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under palladium-catalyzed conditions. The second step involves the esterification of the resulting boronic acid with methanol in the presence of a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Chemical Biology: Used in the study of biological systems and the development of chemical probes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the fluorine atom enhances its electrophilicity, making it particularly useful in certain coupling reactions where other boronic esters might be less effective .

Properties

IUPAC Name

methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-8-9(16)6-7-10(11)12(17)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMVLLXHYRJPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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